

A Comparative Performance Guide to n-Hexadecylpyridinium-d5 Bromide and Its Alternatives

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Compound of Interest

Compound Name: *n*-Hexadecylpyridinium-d5
Bromide

Cat. No.: B584238

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For researchers, scientists, and professionals in drug development, the selection of appropriate chemical reagents is paramount to achieving accurate and reproducible results. This guide provides a detailed comparison of **n-Hexadecylpyridinium-d5 Bromide**, its non-deuterated analogue n-Hexadecylpyridinium Bromide (also known as Cetylpyridinium Bromide, CPB), and a primary alternative, n-Hexadecylpyridinium Chloride (Cetylpyridinium Chloride, CPC).

n-Hexadecylpyridinium-d5 Bromide is a deuterated form of CPB, a cationic surfactant. The primary distinction of the "-d5" variant is the replacement of five hydrogen atoms on the pyridinium ring with deuterium. This isotopic labeling does not significantly alter the compound's fundamental chemical properties but is crucial for specific advanced analytical techniques where isotopic differentiation is required. For most other applications, such as antimicrobial assays or general surfactant use, the performance characteristics are dictated by the common active cation, n-Hexadecylpyridinium. Therefore, the performance of the widely-used alternatives, CPB and CPC, serves as a direct comparison for its general utility.

Physicochemical and Surfactant Properties

The core function of these compounds as surfactants is their ability to form micelles in solution above a certain concentration, known as the Critical Micelle Concentration (CMC). The counter-ion (Bromide vs. Chloride) has a modest but measurable impact on this property. The

less hydrated bromide ion is more effective at neutralizing the charge on the micellar surface, which generally results in a slightly lower CMC for CPB compared to CPC.

Table 1: Comparison of Physicochemical Properties

Property	n-Hexadecylpyridinium-d5 Bromide	n-Hexadecylpyridinium Bromide (CPB)	n-Hexadecylpyridinium Chloride (CPC)
CAS Number	143715-91-7[1][2]	140-72-7[3]	123-03-5
Molecular Formula	C ₂₁ H ₃₃ D ₅ BrN[1]	C ₂₁ H ₃₈ BrN[3]	C ₂₁ H ₃₈ ClN
Molecular Weight	389.51 g/mol	384.44 g/mol	339.99 g/mol
Appearance	White to Off-White Solid	White Crystalline Solid	White Powder
Critical Micelle Conc. (CMC)	Not typically measured	~0.90 mM	~1.1 mM

Performance Comparison: Antimicrobial Efficacy

The primary performance characteristic for CPB and CPC in many biological applications is their broad-spectrum antimicrobial activity. This is driven by the positively charged cetylpyridinium cation, which interacts with and disrupts the negatively charged cell membranes of bacteria and fungi, leading to cell lysis.[4] Because this action is dependent on the cation, the antimicrobial performance of CPB and CPC is considered highly comparable. The following table summarizes Minimum Inhibitory Concentration (MIC) data for Cetylpyridinium Chloride (CPC) against a range of pathogenic microorganisms, which is representative of the cetylpyridinium cation's efficacy.

Table 2: Representative Antimicrobial Activity of the Cetylpyridinium Cation (Data for CPC)

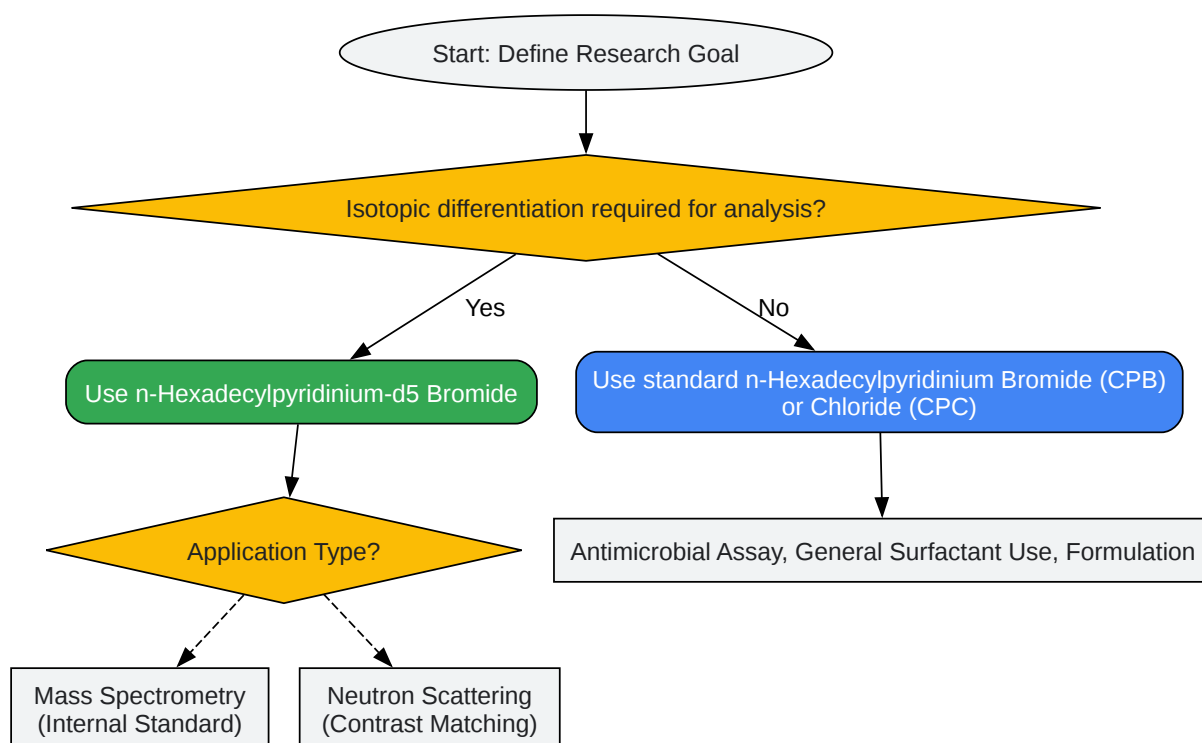
Microorganism	Type	Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MSSA)	Gram-positive	2.0 µg/mL[5][6]
Staphylococcus aureus (MRSA)	Gram-positive	10.0 µg/mL[5][6]
Streptococcus mutans	Gram-positive	0.25 - 8.0 µg/mL
Escherichia coli	Gram-negative	32 - 256 µg/mL[5]
Porphyromonas gingivalis	Gram-negative	0.05% (MIC >92%)[7]
Aggregatibacter actinomycetemcomitans	Gram-negative	Low MIC (High Activity)[8]

The Role of Deuterium Labeling

The defining feature of **n-Hexadecylpyridinium-d5 Bromide** is its isotopic purity, which makes it an invaluable tool for specific research applications.

- **Mass Spectrometry:** The known mass difference makes it an excellent internal standard for quantitative analysis of CPB or CPC in complex matrices, allowing for precise correction of sample loss or ionization variability.
- **Neutron Scattering:** Neutrons interact differently with hydrogen and deuterium. This property allows researchers to use **n-Hexadecylpyridinium-d5 Bromide** to create "contrast" in small-angle neutron scattering (SANS) experiments. By selectively deuterating the pyridinium head group, its structure and orientation within a micelle or at an interface can be precisely determined.

Below is a diagram illustrating the decision-making process for selecting the appropriate compound based on the intended application.

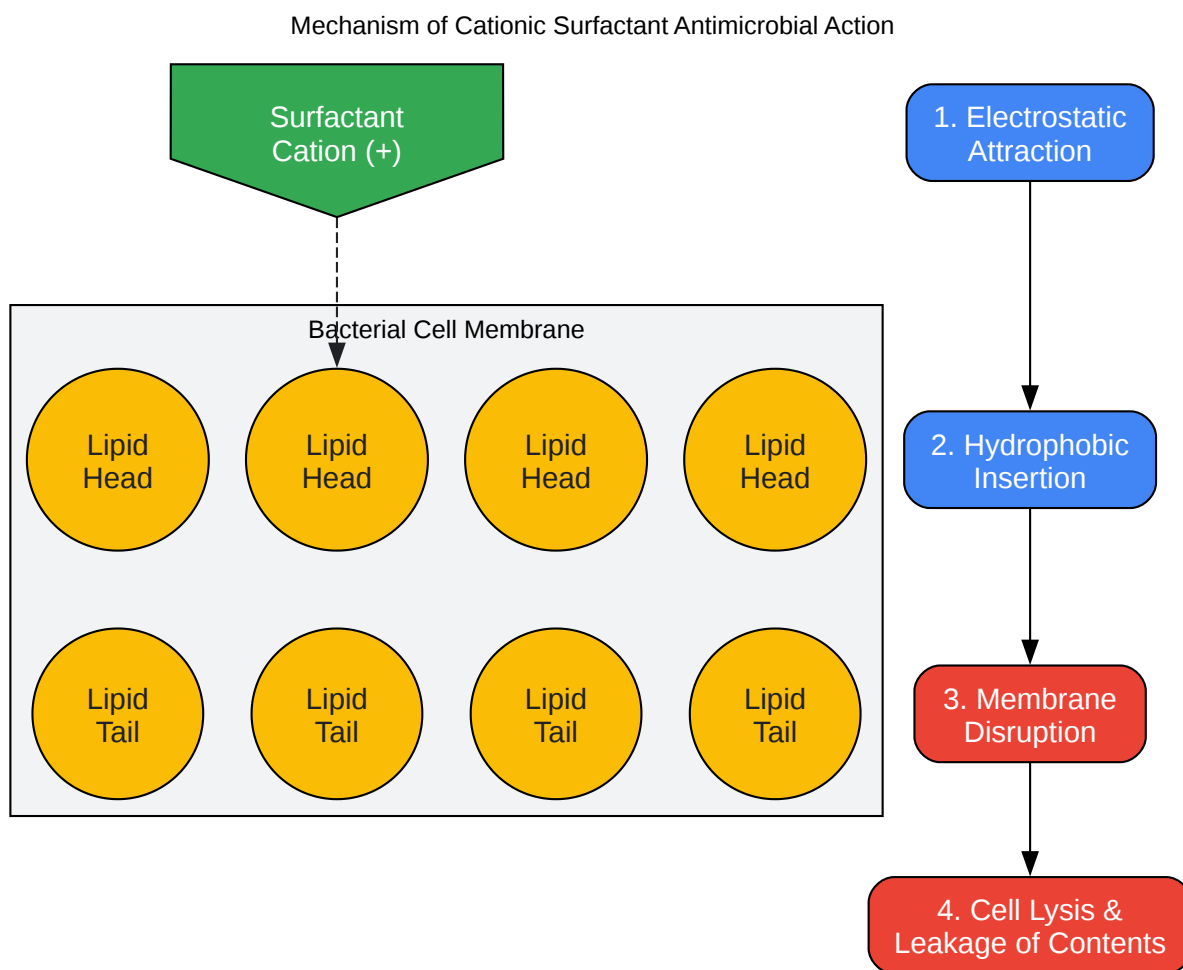


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Caption: Decision workflow for selecting between deuterated and non-deuterated surfactants.

Mechanism of Antimicrobial Action

The diagram below illustrates the generally accepted mechanism by which the n-Hexadecylpyridinium cation exerts its bactericidal effects.



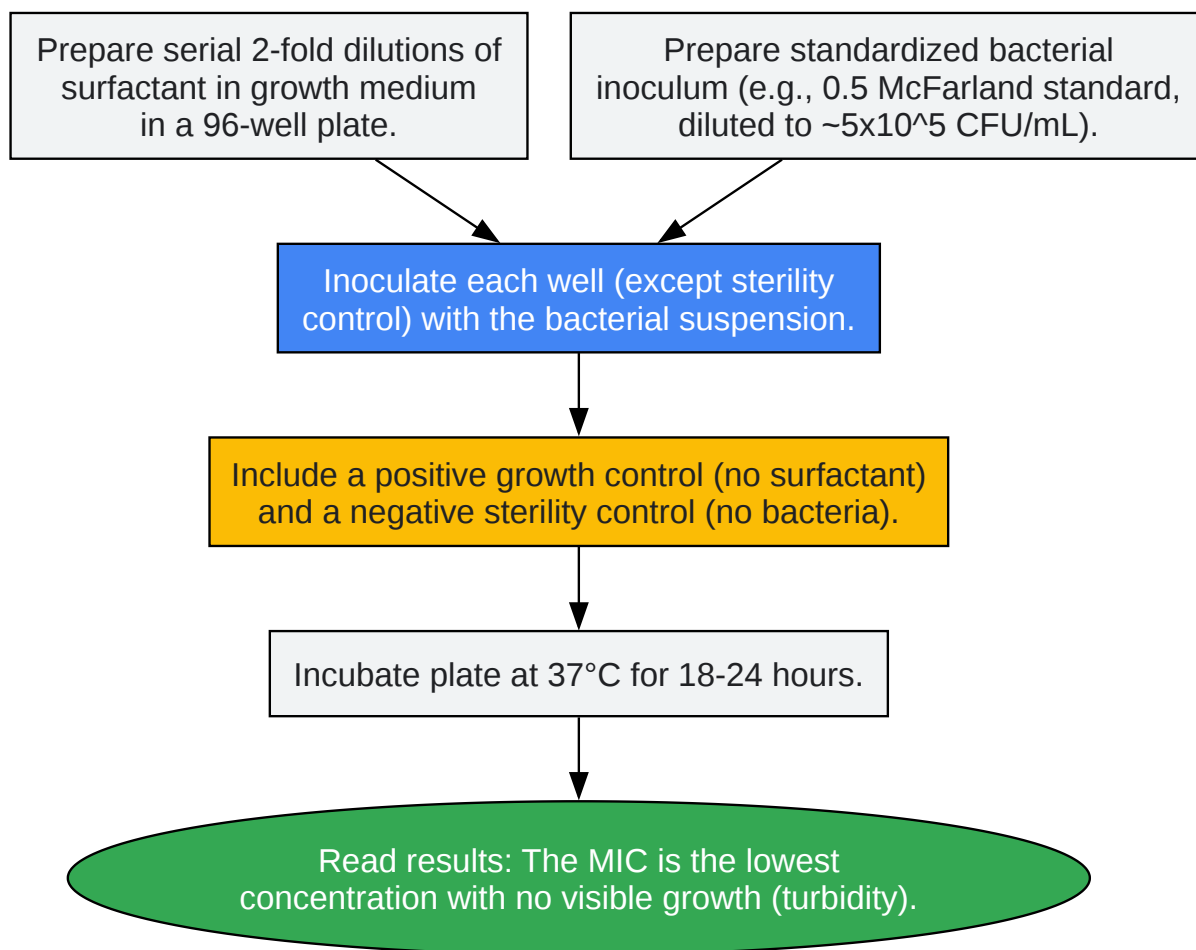
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Caption: Action of n-Hexadecylpyridinium on a bacterial cell membrane.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.



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Caption: Workflow for a standard Broth Microdilution MIC Assay.

Methodology:

- **Preparation of Antimicrobial Agent:** A stock solution of the surfactant (e.g., CPC) is prepared in a suitable solvent and then serially diluted in sterile Mueller-Hinton Broth (or another appropriate growth medium) across the wells of a 96-well microtiter plate.
- **Inoculum Preparation:** The test microorganism is grown on an agar plate, and several colonies are used to create a suspension in saline or broth. The turbidity is adjusted to match a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in each well.

- **Inoculation and Incubation:** Each well containing the diluted surfactant is inoculated with the standardized bacterial suspension. A positive control well (broth + inoculum) and a negative control well (broth only) are included. The plate is then incubated under appropriate atmospheric conditions (e.g., 37°C for 18-24 hours).
- **Interpretation:** Following incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Protocol 2: Determination of Critical Micelle Concentration (CMC) by Conductometry

This method is suitable for ionic surfactants like CPB and CPC and relies on the change in the electrical conductivity of a solution as micelles begin to form.

Methodology:

- **Solution Preparation:** A concentrated stock solution of the surfactant is prepared in deionized water. A series of dilutions are then made from this stock solution.
- **Conductivity Measurement:** A calibrated conductivity meter is used. The probe is immersed in a beaker containing a known volume of deionized water.
- **Titration:** Small, precise aliquots of the concentrated surfactant stock solution are incrementally added to the water. After each addition and gentle stirring to ensure homogeneity, the conductivity of the solution is recorded.
- **Data Analysis:** The measured conductivity is plotted against the surfactant concentration. The resulting graph will show two linear regions with different slopes. The point where these two lines intersect corresponds to the Critical Micelle Concentration (CMC). Below the CMC, conductivity increases sharply as individual surfactant ions are added. Above the CMC, further additions of the surfactant primarily form neutral micelles, leading to a much smaller increase in conductivity.

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